Pyrazine-2-Carboxamide vs. Furan-2-Carboxamide: Molecular Property Comparison
The pyrazine-2-carboxamide group in the target compound introduces an additional nitrogen atom relative to the furan-2-carboxamide analog (CAS 1421457-52-4), creating a distinct hydrogen-bond acceptor profile. The target compound has a molecular weight of 299.34 g/mol and two additional hydrogen-bond acceptors compared to the furan analog, which affects ligand efficiency and permeability metrics [1]. Although direct head-to-head biochemical data are not publicly available, class-level SAR indicates that pyrazine-containing analogs consistently display altered kinase selectivity profiles relative to furan-substituted congeners in piperazinyl-pyrimidine series [2].
| Evidence Dimension | Molecular properties relevant to drug-likeness and kinase binding |
|---|---|
| Target Compound Data | MW = 299.34 g/mol; H-bond acceptors = 7; H-bond donors = 1; contains pyrazine ring with two nitrogen atoms |
| Comparator Or Baseline | N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1421457-52-4): MW = 287.33 g/mol; H-bond acceptors = 5; H-bond donors = 1; contains furan ring with one oxygen atom |
| Quantified Difference | ΔMW = +12.01 g/mol; ΔHBA = +2; additional nitrogen in heterocycle enables supplementary hydrogen-bond interactions with kinase hinge residues |
| Conditions | Calculated molecular properties based on chemical structure; no experimental binding data available |
Why This Matters
The additional hydrogen-bond acceptor in the pyrazine ring can alter kinase hinge-binding geometry, potentially shifting selectivity across the kinome, which is critical for researchers selecting the appropriate chemical probe for target engagement studies.
- [1] Chemical structure and molecular formula derived from IUPAC name N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide. Molecular weight 299.34 g/mol, formula C14H17N7O. Verified via InChI Key: KMOBQRJWNRFSPX-UHFFFAOYSA-N. View Source
- [2] Shallal HM, et al. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. PMID: 21429632. View Source
